6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. This compound is characterized by the presence of fluorine atoms at the 6 and 7 positions of the quinoline ring, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with appropriate reagents to introduce the quinoline ring and the fluorine atoms. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It serves as a precursor for the development of antibacterial drugs, particularly those targeting resistant bacterial strains.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone with a similar structure but different substitution patterns.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.
Ofloxacin: Known for its broad-spectrum antibacterial properties
Uniqueness
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other fluoroquinolones. The presence of fluorine atoms at the 6 and 7 positions contributes to its high antibacterial potency and resistance to metabolic degradation .
Properties
IUPAC Name |
6,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLZNXCWLEREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424502 | |
Record name | SBB009385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144216-11-5 | |
Record name | SBB009385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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